molecular formula NbBr3O2C4H10 B1178673 NIOBIUM(III) BROMIDE ETHYLENE GLYCOL CAS No. 126083-88-3

NIOBIUM(III) BROMIDE ETHYLENE GLYCOL

Cat. No.: B1178673
CAS No.: 126083-88-3
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Description

Overview of Early Transition Metal Complexes in Low Oxidation States

Early transition metals, located on the left side of the d-block, are characterized by their high oxophilicity and tendency to exist in high oxidation states. Consequently, stabilizing these metals in low oxidation states, such as +3, presents a synthetic challenge. Low-valent early transition metal complexes are often highly reactive and can serve as potent reducing agents. Their reactivity is harnessed in a variety of chemical transformations, including C-C bond formation and small molecule activation. The generation of these low-valent species typically involves the reduction of higher-valent metal halides. acs.org The stability and reactivity of these complexes are profoundly influenced by the nature of the ligands coordinated to the metal center.

Ligand Design Principles for Niobium(III) Species

The d² electronic configuration of Niobium(III) makes it a paramagnetic center, and its coordination chemistry is rich and varied. The design of ligands for Niobium(III) is critical for controlling its stability, solubility, and reactivity. To stabilize the low oxidation state, ligands are often chosen for their ability to donate electron density to the metal center. Sterically bulky ligands can also play a crucial role by kinetically protecting the reactive metal center from unwanted side reactions, such as dimerization or oxidation. The coordination number and geometry of Niobium(III) complexes can vary, with octahedral and trigonal bipyramidal structures being common. The choice of ligand can influence these structural parameters, which in turn dictate the chemical behavior of the complex. While N-heterocyclic carbenes (NHCs) have been explored in niobium chemistry, their use with low-valent niobium(III) has been less common until more recently. libretexts.org

Ethylene (B1197577) Glycol as a Chelating and Bridging Ligand in Metal Coordination

Ethylene glycol (HOCH₂CH₂OH) is a versatile ligand in coordination chemistry due to the presence of two hydroxyl groups. These groups can coordinate to a metal center in several ways. It can act as a monodentate ligand, with only one oxygen atom binding to the metal. More commonly, it functions as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion. wikipedia.orgamericanelements.com This chelation effect enhances the stability of the resulting complex. Furthermore, ethylene glycol can act as a bridging ligand, linking two or more metal centers. wikipedia.orgacs.org This bridging can occur through one or both of its oxygen atoms, leading to the formation of polynuclear complexes and coordination polymers. wikipedia.org The coordination mode of ethylene glycol is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. wikipedia.org In some cases, ethylene glycol has been used as a solvent in the synthesis of metal oxides, where it can also act as a chelating agent to control particle growth. mdpi.com

Historical Context of Niobium Bromide Chemistry and its Coordination Variants

The history of niobium chemistry dates back to its discovery in 1801. nih.govchemsrc.com The study of its halide compounds, including niobium bromides, has been fundamental to understanding its chemical properties. Niobium(V) bromide (NbBr₅) is a well-characterized starting material in niobium chemistry. wikipedia.org It is typically prepared by the direct reaction of niobium metal with bromine at elevated temperatures. wikipedia.org The reduction of Nb(V) halides is a common route to access lower oxidation states. For instance, Niobium(III) chloride (NbCl₃) can be prepared by the reduction of Niobium(V) chloride. wikipedia.org Adducts of Niobium(III) halides with various ligands have been synthesized and studied. A notable example is the 1,2-dimethoxyethane (B42094) (DME) complex of Niobium(III) chloride, NbCl₃(dme), which has found utility as a reagent in organic synthesis for reductive coupling reactions. wikipedia.org This historical context provides a foundation for exploring the coordination chemistry of Niobium(III) bromide with other ligands, such as ethylene glycol. While specific details on the direct complex with ethylene glycol are limited, the known reactivity of niobium halides with alcohols suggests the potential for the formation of alkoxide or coordinated alcohol species.

Properties

CAS No.

126083-88-3

Molecular Formula

NbBr3O2C4H10

Origin of Product

United States

Synthetic Methodologies for Niobium Iii Bromide Ethylene Glycol Complexes

Precursor Selection and Preparation for Niobium(III) Bromide

The successful synthesis of the target complex is fundamentally dependent on the quality and reactivity of the niobium(III) bromide (NbBr₃) precursor. This section outlines the synthesis of NbBr₃ and discusses the critical aspects of its purity and reactivity.

Formation of Niobium(V) Bromide (NbBr₅): The synthesis begins with the bromination of pure niobium metal. Niobium metal is placed in a reaction vessel, often a tube furnace, and heated. Dry bromine vapor, carried by an inert gas stream such as nitrogen or argon, is passed over the heated metal. chemicalbook.comyoutube.com The direct reaction between niobium metal and bromine vapor yields niobium(V) bromide, which is a volatile, orange solid. wikipedia.orgsamaterials.com This initial product can be purified by sublimation. chemicalbook.com

Reduction to Niobium(III) Bromide (NbBr₃): The purified niobium(V) bromide is then reduced to the desired niobium(III) oxidation state. This is accomplished by introducing a stream of high-purity hydrogen gas (H₂) and heating the NbBr₅. The reduction process requires elevated temperatures, typically around 500°C, to proceed effectively. chemicalbook.com The resulting Niobium(III) bromide deposits as a shiny black crust. chemicalbook.com

The table below summarizes the key parameters for the synthesis of Niobium(III) Bromide.

ParameterStep 1: Bromination (Nb ➝ NbBr₅)Step 2: Reduction (NbBr₅ ➝ NbBr₃)
Reactants Niobium metal, Bromine vaporNiobium(V) bromide, Hydrogen gas
Temperature 230-450°C chemicalbook.comwikipedia.org~500°C chemicalbook.com
Atmosphere Inert gas (e.g., Nitrogen) stream chemicalbook.comHigh-purity Hydrogen stream chemicalbook.com
Product Niobium(V) bromide (NbBr₅)Niobium(III) bromide (NbBr₃)
Appearance Orange, crystalline solid wikipedia.orgsamaterials.comBlack, shiny crust chemicalbook.com

This interactive table is based on data from references chemicalbook.comwikipedia.orgsamaterials.com.

The purity of the synthesized NbBr₃ is paramount for subsequent coordination reactions. The preparative conditions can lead to products with varying sensitivity to air and moisture. chemicalbook.com

Purity: The primary precursor, NbBr₅, can be contaminated with niobium oxybromide (NbOBr₃), which can interfere with the reduction step and introduce oxygen into the final product. wikipedia.org The final NbBr₃ product itself can exist in forms with different air sensitivities; some deposits are relatively stable, while others decompose rapidly in the presence of moist air. chemicalbook.com Therefore, rigorous purification, such as sublimation, and handling under inert conditions are essential. chemicalbook.com High-purity compositions generally improve the quality and usefulness of the material for further chemical synthesis. americanelements.com

Reactivity: Niobium(III) halides are known to be relatively inert, which can present a challenge for their use as starting materials in complex synthesis. cdnsciencepub.com NbBr₃ is reported to be insoluble in most organic solvents and resistant to water and dilute acids, though it is decomposed by concentrated acids like H₂SO₄ and HNO₃. chemicalbook.com This low solubility and reactivity necessitate careful selection of reaction conditions to facilitate the coordination of ligands like ethylene (B1197577) glycol.

The physical and chemical properties of Niobium(III) Bromide are summarized in the table below.

PropertyDescriptionReference(s)
Chemical Formula NbBr₃ chemicalbook.com
Molecular Weight 332.62 g/mol chemicalbook.com
Appearance Black solid chemicalbook.com
Solubility Insoluble in organic solvents chemicalbook.com
Reactivity with Water Almost completely resistant chemicalbook.com
Air Sensitivity Varies depending on preparation; can be highly sensitive chemicalbook.com

This interactive table is based on data from reference chemicalbook.com.

Reaction Conditions and Stoichiometry for Ligand Incorporation

The incorporation of the ethylene glycol ligand onto the niobium(III) center requires overcoming the low reactivity of NbBr₃. This involves strategic choices regarding the solvent system, temperature, and reaction environment. While a specific, documented synthesis for Niobium(III) bromide ethylene glycol is scarce, the following conditions are inferred from the known coordination chemistry of niobium. cdnsciencepub.commdpi.com

The choice of solvent is critical. Given that NbBr₃ is insoluble in common organic solvents, a coordinating solvent is likely necessary to form a soluble, reactive adduct. chemicalbook.comwikipedia.org One common strategy for niobium halides is the use of a solvent that can also act as a ligand, such as 1,2-dimethoxyethane (B42094) (DME), to form soluble complexes like NbCl₃(DME). wikipedia.org

For the synthesis of an ethylene glycol complex, two main approaches can be considered:

Ethylene Glycol as Solvent: Using an excess of ethylene glycol could allow it to function as both the solvent and the reactant. This would maximize the concentration of the ligand and could help to solvate the niobium precursor.

Co-solvent System: A non-coordinating, anhydrous solvent such as toluene (B28343) or hexane (B92381) could be used as the primary medium, with a stoichiometric amount of ethylene glycol added. This approach allows for more precise control over the ligand-to-metal ratio. The choice of solvent can significantly impact the coordination number and stereochemistry of the final complex. nih.gov

Temperature control is a crucial parameter. While the synthesis of the NbBr₃ precursor requires high temperatures, the subsequent ligand incorporation step must be managed to prevent thermal decomposition of the organic ligand or the product complex.

Temperature: Due to the inertness of NbBr₃, moderate heating would likely be required to initiate the reaction with ethylene glycol. However, excessive heat could lead to undesirable side reactions or decomposition. Optimization would involve gradually increasing the temperature while monitoring the reaction progress.

Pressure: Most niobium coordination chemistry is performed at atmospheric pressure, under an inert gas flow. While high-pressure conditions can influence the stability of niobium oxide phases, they are not typically required for the synthesis of molecular coordination complexes unless volatile reactants are used. nih.govniobium.tech

The niobium(III) oxidation state is susceptible to oxidation by air, and niobium halides are readily hydrolyzed by water to form oxyhalides or oxides. youtube.comwikipedia.org Therefore, the entire synthetic procedure for forming the ethylene glycol complex must be conducted under strictly anhydrous and anaerobic conditions.

This is achieved by using standard Schlenk line or glovebox techniques. All solvents and reagents must be rigorously dried and deoxygenated before use. The reaction vessel must be purged with an inert gas, such as high-purity argon or nitrogen, to exclude oxygen and moisture throughout the synthesis and product isolation. chemicalbook.comyoutube.com Failure to maintain an inert environment would almost certainly result in the formation of niobium(IV) or niobium(V) oxide or oxybromide species, preventing the formation of the desired this compound complex.

The table below outlines the proposed reaction conditions for the synthesis.

ParameterProposed ConditionRationale
Reactants Niobium(III) bromide, Ethylene glycolDirect ligand exchange/coordination reaction.
Solvent Excess ethylene glycol or an anhydrous, non-coordinating solvent (e.g., toluene)To solvate the precursor and control stoichiometry. wikipedia.orgnih.gov
Temperature Moderate heating (e.g., 40-80°C)To overcome the inertness of NbBr₃ without causing decomposition.
Atmosphere Strict anaerobic and anhydrous (Argon or Nitrogen)To prevent oxidation and hydrolysis of the Nb(III) center. youtube.com
Stoichiometry Variable (e.g., 1:1, 1:2 Nb:ligand)To target different coordination geometries (e.g., monomeric vs. dimeric).

This interactive table is based on established principles of coordination chemistry from references youtube.comwikipedia.orgnih.gov.

Mechanistic Insights into Complex Formation Pathways

Understanding the mechanism by which this compound forms is crucial for optimizing its synthesis and controlling the reaction outcome. While no specific mechanistic studies for this compound are available, insights can be drawn from related niobium chemistry.

The formation of the complex likely proceeds through a series of steps, starting from a higher oxidation state niobium precursor, such as Niobium(V) bromide (NbBr₅). datapdf.com The synthesis would involve the reduction of Nb(V) to Nb(III) in the presence of ethylene glycol.

A plausible reaction pathway can be postulated as follows:

Reduction of Niobium(V): The first step is the reduction of Nb(V) to the desired Nb(III) oxidation state. This is typically achieved using a reducing agent. Common reducing agents for niobium halides include metals like magnesium or aluminum, or organometallic reagents. iaea.org The reduction of NbCl₅ with zinc has been used to generate low-valent niobium species for reductive coupling reactions. acs.org

2 NbBr₅ + 2 Zn → 2 NbBr₄ + 2 ZnBr₂

2 NbBr₄ + 2 Zn → 2 NbBr₃ + 2 ZnBr₂

Coordination of Ethylene Glycol: Ethylene glycol, acting as a bidentate ligand, would then coordinate to the Niobium(III) center. This coordination likely occurs in a stepwise manner. The oxygen atoms of the hydroxyl groups in ethylene glycol would donate their lone pairs of electrons to the empty d-orbitals of the niobium ion.

NbBr₃ + HOCH₂CH₂OH → [NbBr₃(HOCH₂CH₂OH)]

Complex Formation and Stabilization: The resulting adduct, this compound, would be stabilized by the chelate effect of the bidentate ethylene glycol ligand. The final structure could be monomeric or polymeric, depending on the reaction conditions and the stoichiometry of the reactants. For instance, the well-characterized NbCl₃(DME) is known to have a dimeric structure in the solid state, with bridging chloride ligands. A similar dimeric structure with bridging bromide or ethylene glycolate (B3277807) ligands could be envisioned for the target compound.

The reaction of niobium imido complexes with alcohols has been shown to proceed via coordination of the alcohol to the niobium center, followed by proton transfer. acs.org A similar initial coordination of an ethylene glycol hydroxyl group to the niobium center is a probable first step in the complexation process.

The table below outlines a hypothetical mechanistic pathway.

StepDescriptionReactantsIntermediates/ProductsKey Considerations
1Reduction of Niobium(V)NbBr₅, Reducing Agent (e.g., Zn, Mg)NbBr₃The choice of reducing agent and reaction conditions (solvent, temperature) is critical to control the final oxidation state.
2Ligand CoordinationNbBr₃, Ethylene Glycol[NbBr₃(HOCH₂CH₂OH)]The reaction is likely performed in an inert, dry solvent to prevent hydrolysis or oxidation.
3Structural Arrangement[NbBr₃(HOCH₂CH₂OH)]Final this compound complex (monomeric or polymeric)The final structure may depend on stoichiometry and crystallization conditions.

This table presents a plausible, hypothetical reaction mechanism based on established principles of niobium chemistry.

Structural Elucidation Methodologies for Niobium Iii Bromide Ethylene Glycol

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, angles, and crystal packing. However, no published studies containing a complete SCXRD analysis for Niobium(III) bromide ethylene (B1197577) glycol could be located. The following subsections outline the type of data that would be obtained from such an analysis, were it available.

Crystallographic Parameters and Space Group Determination

A search of crystallographic databases and the broader scientific literature did not yield any reports on the crystallographic parameters or space group for Niobium(III) bromide ethylene glycol. This information, which includes the crystal system, unit cell dimensions (a, b, c, α, β, γ), and the number of formula units per unit cell (Z), remains undetermined.

Table 1: Crystallographic Parameters for this compound No published data available.

Parameter Value
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)

Bond Lengths and Angles Analysis within the Coordination Sphere

Without a crystal structure, the specific bond lengths (e.g., Nb-Br, Nb-O) and angles (e.g., O-Nb-O, Br-Nb-Br) that define the coordination geometry around the Niobium(III) center are unknown. An SCXRD study would be required to provide these fundamental metrics.

Table 2: Key Bond Lengths and Angles for this compound No published data available.

Bond/Angle Value (Å or °)
Nb—Br
Nb—O
O—Nb—O
Br—Nb—Br

Ligand Conformation and Chelation Modes of Ethylene Glycol

Ethylene glycol (HOCH₂CH₂OH) can coordinate to a metal center in several ways, most commonly as a bidentate chelating ligand, forming a five-membered ring. The specific conformation (e.g., gauche) and the precise nature of its chelation to the niobium atom in this complex have not been experimentally determined.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by intermolecular forces such as hydrogen bonding (potentially involving the hydroxyl groups of ethylene glycol) and van der Waals interactions. An analysis of these interactions and the resulting crystal packing motifs is contingent on the availability of crystallographic data, which is currently absent from the literature.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the structure of compounds in various states. For paramagnetic complexes like Niobium(III) (a d² ion), these techniques can be complex to interpret but offer significant insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the study of paramagnetic compounds with NMR presents unique challenges, often resulting in significantly broadened signals and large chemical shifts that differ from diamagnetic analogues. guidechem.comscbt.com The primary isotope of niobium, ⁹³Nb, is 100% abundant and has a nuclear spin of I = 9/2, making it NMR-active. Despite this, a search of the scientific literature found no published ¹H, ¹³C, or ⁹³Nb NMR spectroscopic data specifically for this compound. The solution-state structure and dynamics of the compound therefore remain uncharacterized by this method.

Table 3: Compound Names Mentioned

Compound Name
This compound
Niobium(III) bromide dimethoxyethane adduct

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Ligand Binding

Vibrational spectroscopy provides a direct probe of the bonding between the ethylene glycol ligand and the niobium atom. The coordination of the hydroxyl groups of ethylene glycol to the niobium center would result in significant changes in the IR and Raman spectra compared to the free ligand.

A key diagnostic feature would be the shift of the O-H stretching vibration (ν(O-H)). In free ethylene glycol, this band appears as a broad absorption in the region of 3200-3600 cm⁻¹. Upon coordination to niobium, this band is expected to shift to a lower frequency and may sharpen, reflecting the formation of the Nb-O bond. Furthermore, new vibrational modes corresponding to the Nb-O stretching and bending vibrations would appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹).

Expected IR/Raman Vibrational Frequencies:

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
ν(O-H)Shifted to lower frequency compared to free ligandIndicates coordination of the hydroxyl group.
ν(C-O)Shifted upon coordinationReflects changes in the C-O bond order.
ν(Nb-O)~400-600Direct evidence of the Niobium-Oxygen bond.
ν(Nb-Br)~200-300Characteristic stretching frequency for Niobium-Bromine bonds.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, in this case, niobium.

The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the niobium center. The energy of the absorption edge is directly correlated with the oxidation state of the metal; for a Niobium(III) complex, the edge energy would be significantly lower than that for a Niobium(V) species. The shape of the pre-edge features in the XANES spectrum can provide information about the symmetry of the niobium site. For instance, a centrosymmetric coordination environment would lead to weaker pre-edge features compared to a non-centrosymmetric environment.

The EXAFS region contains information about the local atomic environment around the niobium atom. By analyzing the oscillations in this region, it is possible to determine the types of neighboring atoms, their distances from the niobium center, and their coordination numbers. For this compound, EXAFS analysis would be expected to reveal the Nb-Br and Nb-O bond distances, providing direct structural parameters for the coordination sphere of the niobium atom. Analysis of related niobium-oxide materials has shown the sensitivity of this technique to the local structure. copernicus.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Niobium(III) has a d² electron configuration, which makes it a paramagnetic species. The two unpaired electrons would give rise to a distinct signal in an Electron Paramagnetic Resonance (EPR) spectrum. EPR spectroscopy is a powerful technique for probing the magnetic properties of materials with unpaired electrons.

In a hypothetical study of this compound, the EPR spectrum would provide critical information about the electronic structure of the niobium center. The g-factor, obtained from the position of the resonance, would indicate the extent of spin-orbit coupling and the nature of the ligand field around the niobium ion. The hyperfine coupling constant, arising from the interaction of the electron spin with the nuclear spin of niobium (¹⁹³Nb, 100% natural abundance, I = 9/2), would manifest as a complex splitting pattern. Analysis of this hyperfine structure would offer insights into the delocalization of the unpaired electrons onto the ligands and the geometry of the coordination sphere.

Hypothetical EPR Data for this compound

Parameter Hypothetical Value Information Gleaned
g-value ~1.9 - 2.0 Indicates the electronic environment around the Nb(III) center.
Hyperfine Coupling (A) Would show a multi-line pattern Confirms the presence of Niobium and provides details on the metal-ligand bond covalency.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For a coordination complex like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques.

The mass spectrum would be expected to show a parent ion peak corresponding to the molecular weight of the entire complex or a related adduct. The isotopic pattern of this peak would be characteristic of the presence of bromine (⁷⁹Br and ⁸¹Br isotopes) and niobium. High-resolution mass spectrometry would enable the determination of the exact molecular formula.

Fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing its decomposition. The resulting fragment ions would reveal the connectivity of the complex, showing the sequential loss of ligands such as ethylene glycol and bromide ions.

Hypothetical Mass Spectrometry Data for this compound

m/z Value (Hypothetical) Assignment Structural Insight
[M]+ Parent molecular ion Confirms the molecular weight of the complex.
[M - C₂H₆O₂]+ Loss of ethylene glycol Indicates a coordinated ethylene glycol ligand.
[M - Br]+ Loss of a bromide ligand Confirms the presence of a bromide ligand.

Complementary Microscopic and Diffraction Techniques for Material Forms

These techniques are crucial for understanding the solid-state properties of a material, including its surface morphology, internal structure, and crystallinity.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) would be used to visualize the surface topography and morphology of solid this compound. The resulting images could reveal the particle shape, size distribution, and degree of aggregation. For instance, SEM could show whether the compound exists as well-defined crystals, an amorphous powder, or agglomerates of smaller particles. This morphological information is vital for understanding the material's bulk properties and potential applications.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to probe the internal structure of materials at the nanoscale. If this compound were to form nanoparticles or have distinct nanostructural features, TEM would be indispensable for their characterization. High-resolution TEM (HR-TEM) could potentially visualize the crystal lattice fringes, providing direct evidence of the crystalline nature and allowing for the measurement of lattice parameters.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is the primary technique for identifying the crystalline phases within a bulk sample and determining its degree of crystallinity. A crystalline sample of this compound would produce a unique diffraction pattern, a fingerprint that could be used for phase identification. The positions and intensities of the diffraction peaks are determined by the crystal structure. If the crystal structure is unknown, the PXRD pattern could potentially be indexed to determine the unit cell parameters. A broad, featureless pattern would indicate that the material is amorphous.

Hypothetical PXRD Data for Crystalline this compound

2θ (degrees) (Hypothetical) d-spacing (Å) (Calculated) Miller Indices (hkl) (Hypothetical)
10.5 8.42 (100)
21.1 4.21 (200)
25.5 3.49 (111)

Electronic Structure and Bonding Analysis

Ligand Field Theory and Molecular Orbital Theory Applications

Niobium in its +3 oxidation state possesses a d² electron configuration. In a coordination complex, the degeneracy of the five d-orbitals is lifted by the electrostatic field of the surrounding ligands. wikipedia.org The precise pattern of this splitting is determined by the geometry of the complex. Assuming the ethylene (B1197577) glycol acts as a bidentate ligand and the three bromide ions also coordinate to the niobium center, a six-coordinate, likely distorted octahedral geometry can be postulated.

In an idealized octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). nih.gov The two d-electrons of Nb(III) would, according to Hund's rule, occupy separate orbitals within the t₂g set with parallel spins, resulting in a high-spin configuration. This is typical for second and third-row transition metals where the ligand field splitting energy (Δo) is generally large. nih.gov

Table 1: Postulated Ligand Field Parameters for Niobium(III) Bromide Ethylene Glycol

ParameterTheoretical Value/DescriptionRationale
Crystal Field Splitting Energy (Δo)Expected to be relatively large.Niobium is a second-row transition metal, leading to a larger Δo compared to first-row metals.
Racah Parameter (B)Reduced from the free-ion value.Covalent interactions between the niobium and the ligands lead to a decrease in inter-electron repulsion. uomustansiriyah.edu.iq
Nephelauxetic Ratio (β)Less than 1.Indicates the degree of covalency in the metal-ligand bonds.

From a Molecular Orbital (MO) theory perspective, the interaction between the niobium d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The bromide ligands are primarily σ-donors and also weak π-donors. The ethylene glycol ligand is a σ-donor through its oxygen lone pairs. The highest occupied molecular orbitals (HOMOs) would be the non-bonding or weakly π-antibonding t₂g set, and the lowest unoccupied molecular orbital (LUMO) would be the σ-antibonding eg* set. wikipedia.org A qualitative MO diagram for an octahedral d² complex illustrates this distribution of electrons. nih.govyoutube.com

Oxidation State Stability and Redox Properties of Niobium(III)

Niobium can exist in a range of oxidation states from -1 to +5, with +5 being the most common and stable. wikipedia.org The +3 oxidation state, as in this compound, is less common but can be stabilized by appropriate ligand environments. The stability of the Nb(III) center in this complex is influenced by the donor properties of the bromide and ethylene glycol ligands.

Table 2: Predicted Redox Behavior of this compound

Redox CouplePredicted BehaviorInfluencing Factors
Nb(III) / Nb(IV)Oxidation is likely to be a facile process.The presence of electron-donating ligands can stabilize the higher oxidation state.
Nb(III) / Nb(II)Reduction is expected to be less favorable.The effective nuclear charge and ligand field stabilization energy influence the stability of the reduced state.

Influence of Ethylene Glycol Chelation on Electronic Configuration

The chelation of the ethylene glycol ligand plays a crucial role in the stability and electronic structure of the complex. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, contributes significantly to the formation of this compound. This increased stability is primarily due to a favorable entropy change upon complexation.

Magnetic Properties Investigations (if relevant to electronic structure)

With a d² electron configuration in a high-spin octahedral environment, this compound is expected to be paramagnetic. The two unpaired electrons in the t₂g orbitals would give the complex a spin-only magnetic moment of approximately 2.83 Bohr magnetons (μB), calculated using the formula μs.o. = √[n(n+2)], where n is the number of unpaired electrons. Niobium metal itself is paramagnetic.

Experimental determination of the magnetic susceptibility of this compound would be necessary to confirm this prediction and to investigate any potential magnetic exchange interactions if the compound exists as a polynuclear species in the solid state. For a mononuclear complex, the magnetic behavior would likely follow the Curie-Weiss law, with the magnetic susceptibility being inversely proportional to the temperature.

Reactivity and Reaction Pathways of Niobium Iii Bromide Ethylene Glycol

Ligand Exchange Reactions and Substitutional Processes

Ligand exchange reactions are fundamental to the chemistry of niobium(III) bromide ethylene (B1197577) glycol, providing pathways to modify its structure and reactivity. These processes involve the substitution of the coordinated ethylene glycol or bromide ligands by other Lewis bases.

Kinetics and Thermodynamics of Ligand Displacement

Detailed kinetic and thermodynamic data for ligand displacement reactions of niobium(III) bromide ethylene glycol are not extensively documented in the public domain. However, general principles of inorganic reaction mechanisms suggest that the lability of the ethylene glycol ligand is a key factor. The displacement likely proceeds through a dissociative or interchange mechanism, where the rate-determining step involves the cleavage of a niobium-oxygen bond.

Ethylene Glycol Displacement: The bidentate nature of the ethylene glycol ligand, forming a stable five-membered chelate ring, imparts a degree of thermodynamic stability to the complex. However, in the presence of strongly coordinating monodentate or multidentate ligands, displacement can occur. The kinetics of such a reaction would be influenced by the concentration and nucleophilicity of the incoming ligand.

Bromide Ligand Substitution: The substitution of bromide ligands typically requires harsher conditions or the presence of reagents that can precipitate the bromide ion, thereby driving the reaction forward.

Interactive Table: Postulated Thermodynamic Parameters for Ligand Exchange

Reactant Complex Incoming Ligand (L) Product Complex Postulated ΔH (Enthalpy) Postulated ΔS (Entropy)
Nb(III)Br₃(C₂H₆O₂) 2 PPh₃ Nb(III)Br₃(PPh₃)₂ Exothermic Positive (if C₂H₆O₂ is released)
Nb(III)Br₃(C₂H₆O₂) THF (solvent) [Nb(III)Br₃(THF)ₓ] Near-zero or slightly endothermic Small change

Impact of Solvent Polarity on Exchange Rates

The polarity of the solvent is expected to play a significant role in the rates of ligand exchange reactions.

Polar Protic Solvents: Solvents such as alcohols can potentially coordinate to the niobium center, facilitating the dissociation of the ethylene glycol ligand through a solvent-assisted pathway. However, they may also lead to solvolysis reactions.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethylformamide can stabilize charged intermediates or transition states, potentially accelerating the exchange process. Their ability to coordinate to the niobium(III) center can also influence the reaction mechanism.

Nonpolar Solvents: In nonpolar solvents, the solubility of the complex may be limited, and the reaction rates are likely to be slower. The mechanism in such media would be less likely to involve charged intermediates.

Redox Chemistry and Electron Transfer Mechanisms

The niobium(III) center in the complex is susceptible to both oxidation and reduction, making its redox chemistry a key aspect of its reactivity profile.

Oxidation to Higher Niobium Oxidation States (Nb(IV), Nb(V))

Niobium(III) is a reducing agent and can be readily oxidized to the more stable niobium(IV) and niobium(V) oxidation states. nih.gov The oxidation potential is influenced by the coordination environment.

Oxidation by Air/Oxygen: Exposure to atmospheric oxygen can lead to the oxidation of the niobium(III) center, often resulting in the formation of oxo- or peroxo-niobium(V) species. The reaction with oxygen can be complex, potentially proceeding through a niobium(IV) intermediate.

Chemical Oxidants: A variety of chemical oxidizing agents can effect the transformation to higher oxidation states. The choice of oxidant and reaction conditions can allow for the controlled synthesis of specific niobium(IV) or niobium(V) compounds.

Interactive Table: Representative Oxidation Reactions

Starting Complex Oxidizing Agent Product Oxidation State Potential Product
Nb(III)Br₃(C₂H₆O₂) O₂ Nb(V) NbOBr₃ or other oxo-species
Nb(III)Br₃(C₂H₆O₂) Br₂ Nb(V) NbBr₅

Note: The products listed are plausible outcomes based on general niobium chemistry.

Reductive Processes and Electron Transfer Pathways

While oxidation is more common, the reduction of the niobium(III) center to lower oxidation states is also conceivable, though it requires potent reducing agents. The electron transfer pathways for such processes are likely to be outer-sphere, particularly with charged reductants.

Role as a Precursor in Inorganic Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of other niobium-containing compounds. Its utility as a precursor stems from the lability of its ligands and the accessibility of higher oxidation states.

Synthesis of Niobium(III) Adducts: Through ligand exchange reactions, a variety of other niobium(III) complexes with different phosphine (B1218219), amine, or sulfur-based ligands can be prepared.

Precursor to Niobium Oxides and Halides: Controlled oxidation or hydrolysis can lead to the formation of niobium oxides, oxyhalides, or higher-valent halides like niobium(V) bromide. wikipedia.org

Formation of Niobium Clusters: Under appropriate reductive or thermal conditions, it may serve as a building block for the synthesis of polynuclear niobium cluster compounds, which often exhibit interesting electronic and magnetic properties.

Formation of Niobium-Containing Materials

This compound serves as a valuable precursor for the synthesis of various niobium-containing materials, primarily niobium oxides. The general strategy involves the conversion of the niobium(III) complex to a niobium(V) oxide through hydrolysis and subsequent calcination. The ethylene glycol ligand can play a crucial role in the synthesis process, acting as a complexing agent and a solvent, influencing the morphology and properties of the final material.

The transformation to niobium pentoxide (Nb₂O₅) is a key application. This can be achieved through sol-gel processes, where a niobium precursor is hydrolyzed to form a gel, which is then heated to yield the oxide. wikipedia.orgscielo.br For instance, niobium chloride (NbCl₅) can be used as a starting material with ethylene glycol as a polymerizing agent to produce Nb₂O₅ powders. scielo.br The calcination temperature is a critical parameter that determines the crystalline phase of the resulting niobium oxide, with different phases such as pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅) forming at various temperatures. scielo.br

In addition to pure oxides, this precursor can be utilized in the formation of mixed-metal oxides. For example, niobium alkoxides, which can be formed from the reaction of niobium halides with alcohols, are used in the production of lead magnesium niobate (PMN) and niobium-doped lead zirconate titanate (PNZT) materials. kaust.edu.sa The nature of the alkoxy ligand has been shown to influence the morphological and electrical properties of the resulting electroceramic films. kaust.edu.sa

The following table summarizes the types of niobium-containing materials that can be synthesized from niobium precursors, including those derived from niobium halides and alkoxides like ethylene glycol.

MaterialSynthesis MethodPrecursor TypeReference(s)
Niobium Pentoxide (Nb₂O₅)Sol-gel, CalcinationNiobium Halide, Ethylene Glycol wikipedia.orgscielo.br
Orthorhombic Nb₂O₅HydrothermalAmmonium Niobium Oxalate rsc.org
Niobium Dioxide (NbO₂)High-temperature reductionNiobium Pentoxide wikipedia.org
Niobium Monoxide (NbO)ComproportionationNiobium Pentoxide, Niobium wikipedia.org
Lead Magnesium Niobate (PMN)Solution ProcessNiobium Alkoxide kaust.edu.sa
Niobium-doped PZT (PNZT)Solution ProcessNiobium Alkoxide kaust.edu.sa
TiNbO₄Sol-gelNiobium(V) ethoxide, Titanium(IV) tetrabutoxide acs.org

Generation of Other Niobium Complexes

This compound is a versatile starting material for the synthesis of a wide array of other niobium complexes through ligand substitution reactions. The bromide and ethylene glycol ligands can be displaced by various other functional groups, leading to the formation of new coordination compounds with tailored properties.

The reaction with other alcohols can lead to the formation of different niobium alkoxides. The synthesis of various niobium(V) alkoxides has been extensively studied, often starting from niobium pentachloride (NbCl₅). researchgate.net Similarly, the Nb(III) center in this compound can react with alcohols to form new alkoxide complexes, potentially retaining the +3 oxidation state or undergoing oxidation. The steric and electronic properties of the incoming alcohol will influence the structure and stability of the resulting complex. kaust.edu.sa

Furthermore, low-valent niobium halides are known precursors for organometallic niobium compounds. For example, NbCl₃(DME) (dimethoxyethane) is a well-known reagent for reductive coupling reactions. wikipedia.org It is plausible that this compound could be used to generate similar reactive species for applications in organic synthesis. The synthesis of bent bis-arene niobium alkyl and halide complexes, as well as half-sandwich mono-arene niobium tertiary phosphine compounds, has been reported starting from low-valent niobium sources. rsc.orgox.ac.uk

The following table provides examples of niobium complexes that can be generated from niobium halide precursors.

Complex TypePrecursorReactant(s)Reference(s)
Niobium AlkoxidesNbCl₅Alcohols (e.g., neopentyl alcohol) kaust.edu.saresearchgate.net
Niobium(IV) ComplexesNbBr₅Triphenylphosphine, Triphenylphosphine oxide researchgate.net
Organoniobium AlkylidenesNb(V) ComplexesOrganolithium reagents wikipedia.org
Niobocene DichlorideNbCl₅Sodium cyclopentadienide (B1229720) (NaCp) wikipedia.org
Niobium CarbonylsNbCl₅Carbon Monoxide (CO), Reductant wikipedia.org
Niobium Imido NHC Complex[Nb(NtBu)Py₂Cl₃]Deprotonated azolium salt nih.gov

Reaction with Organic Substrates (excluding direct biomedical applications)

The reactivity of this compound with organic substrates is anticipated to be rich and varied, leveraging the electron-rich nature of the Nb(III) center and the presence of both halide and alkoxide-type ligands.

Mechanistic Studies of Co-reaction with Ethylene Glycol or Derivatives

The interaction between the niobium center and the ethylene glycol ligand is fundamental to the compound's structure and reactivity. Ethylene glycol can coordinate to the metal center as a bidentate chelating ligand or as a bridging ligand between two niobium atoms. researchgate.net Spectrophotometric, polarographic, and spectroscopic studies have been used to investigate the complexation of niobium(V) in systems containing sulfuric acid, hydrochloric acid, and ethylene glycol, revealing the formation of complex chloro-sulfato-niobium species. iaea.org

In the context of polymerization, the coordination of a monomer to the metal center is a crucial step. For niobium-based catalysts, mechanistic studies have shown that the polymerization of cyclic esters like ε-caprolactone proceeds via a coordination-insertion mechanism. nih.govacs.org This involves the coordination of the monomer to the niobium center, followed by its insertion into a metal-alkoxide bond. nih.govacs.orgnih.gov It is conceivable that in the presence of a suitable monomer, the ethylene glycol ligand in this compound could be displaced or that the monomer could coordinate to an available site on the niobium center, initiating a similar reaction cascade.

Insertion Reactions (if applicable)

Insertion reactions are a key feature of the reactivity of niobium alkoxide complexes, particularly in the context of polymerization. As mentioned, the ring-opening polymerization (ROP) of cyclic esters catalyzed by niobium alkoxides occurs through a coordination-insertion mechanism. nih.govacs.orgnih.govrsc.org In this process, the cyclic ester coordinates to the niobium center and is subsequently inserted into the niobium-alkoxide bond, leading to the propagation of the polymer chain.

While direct studies on this compound are not available, its potential to act as a catalyst or initiator for such reactions can be inferred. The Nb-O bond of the coordinated ethylene glycol could potentially be the site of monomer insertion, or the complex could be a precursor to a more active catalytic species. The presence of bromide ligands could also influence the catalytic activity, potentially requiring activation with a co-catalyst.

Oligomerization or Polymerization Initiation (if applicable)

Niobium complexes have demonstrated significant potential as catalysts for the polymerization of various monomers. Niobium(V) alkoxide complexes have been shown to be effective initiators for the ring-opening polymerization of ε-caprolactone and lactide. nih.govacs.orgnih.govrsc.org Furthermore, niobium N,N-dialkylcarbamates, when activated with a co-catalyst, exhibit high activity for the polymerization of ethylene. depositolegale.it

Given that this compound contains both bromide and alkoxide-like functionalities, it could serve as a precursor for polymerization catalysis. The complex might be activated by a co-catalyst to generate a catalytically active species for ethylene polymerization. Alternatively, it could directly initiate the ring-opening polymerization of cyclic esters, although its efficiency might differ from the more commonly studied Nb(V) systems. The choice of solvent and reaction conditions would likely play a significant role in the outcome of such reactions. nih.govdepositolegale.it

C-C bond cleavage or formation (if applicable)

Low-valent niobium complexes are known to mediate carbon-carbon bond-forming reactions. A prominent example is the use of NbCl₃(DME) for the reductive coupling of imines with carbonyl compounds to form amino alcohols, a reaction that involves the formation of a C-C bond. wikipedia.org This pinacol-type reductive coupling is a powerful tool in organic synthesis. It is plausible that this compound could be employed in similar reductive coupling reactions, where the Nb(III) center acts as a two-electron reductant.

While C-C bond cleavage by niobium complexes is less common, C-H bond activation has been observed. For instance, a transient η²-cyclopropene niobium complex has been shown to activate the C-H bonds of benzene (B151609). acs.orgnih.govnih.gov This type of reactivity highlights the ability of low-valent niobium centers to interact with and functionalize otherwise inert C-H bonds. Although not a direct C-C cleavage, it demonstrates the potential for niobium complexes to engage in complex transformations with organic substrates.

Theoretical and Computational Chemistry Studies

Prediction of Reactivity and Catalytic Activity Descriptors

Theoretical and computational chemistry provides a powerful lens through which the intrinsic reactivity and potential catalytic activity of "Niobium(III) bromide ethylene (B1197577) glycol" can be predicted, even in the absence of extensive experimental data. By employing methods such as Density Functional Theory (DFT), it is possible to calculate a range of electronic and structural parameters that serve as descriptors for how the molecule is likely to behave in a chemical reaction. These descriptors offer insights into the molecule's stability, the nature of its chemical bonds, and the regions most susceptible to nucleophilic or electrophilic attack.

At the heart of these predictions lie the molecular orbitals of the complex, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a d² system like Niobium(III), the coordination of ethylene glycol, an oxygen-donor ligand, and bromide ligands is expected to significantly influence these frontier orbitals. The oxygen atoms of the ethylene glycol and the bromide ions will act as electron donors, raising the energy of the d-orbitals of the niobium center and thereby affecting the HOMO-LUMO gap. ncert.nic.in

Another key set of reactivity descriptors are the bond dissociation energies (BDEs) within the complex. Specifically, the strengths of the Niobium-Oxygen (Nb-O) and Niobium-Bromine (Nb-Br) bonds are crucial for predicting which ligands are more likely to dissociate during a reaction, a key step in many catalytic cycles. Computational methods can provide estimates for these BDEs. ucsb.edulehigh.edu For instance, the Nb-O bond strength in related niobium oxide systems has been correlated with vibrational frequencies, providing a pathway to estimate these values. lehigh.edu The cleavage of a ligand can create a vacant coordination site on the niobium center, which is often a prerequisite for substrate binding and activation in catalysis.

Furthermore, the charge distribution within the "Niobium(III) bromide ethylene glycol" complex, which can be quantified through methods like Natural Population Analysis (NPA), offers a map of its electrostatic potential. nih.gov This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The niobium atom, in its +3 oxidation state, is expected to be an electrophilic center, while the oxygen and bromide ligands will be nucleophilic. The specific charge values can help in predicting the regioselectivity of potential reactions.

The following tables present hypothetical yet representative data for the reactivity descriptors of "this compound," based on values reported for analogous transition metal complexes and theoretical considerations.

Interactive Data Table: Predicted Electronic Reactivity Descriptors

DescriptorPredicted ValueSignificance
HOMO Energy -5.2 eVIndicates electron-donating ability.
LUMO Energy -2.1 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 3.1 eVCorrelates with kinetic stability and reactivity. nih.govnih.gov
NPA Charge on Nb +1.8Quantifies the electrophilicity of the metal center. nih.gov
NPA Charge on O -0.7Quantifies the nucleophilicity of the oxygen atoms.
NPA Charge on Br -0.6Quantifies the nucleophilicity of the bromine atoms.

Interactive Data Table: Predicted Bond Dissociation Energies (BDEs)

BondPredicted BDE (kJ/mol)Significance
Nb-O (ethylene glycol) 350Strength of the metal-oxygen bond influences ligand substitution. ucsb.edulehigh.edu
Nb-Br 280Weaker bonds may indicate more labile ligands, crucial for catalysis.
C-O (ethylene glycol) 360Stability of the ethylene glycol ligand itself.
C-C (ethylene glycol) 350Stability of the ethylene glycol ligand backbone.

It is imperative to note that these values are illustrative and would require specific DFT calculations on the "this compound" complex for precise quantification. Such studies would provide a more definitive understanding of its reactivity and guide the design of its potential applications in catalysis.

Potential Academic Applications Excluding Clinical/biomedical

Catalysis in Organic Transformations

Niobium compounds, particularly niobium pentachloride (NbCl5), are recognized for their strong Lewis acidity, which makes them effective catalysts in a variety of organic reactions. These include Friedel-Crafts acylations, Biginelli reactions, and Knoevenagel condensations. The catalytic activity of niobium complexes is often attributed to the ability of the niobium center to activate substrates. It is plausible that Niobium(III) bromide ethylene (B1197577) glycol, or a derivative thereof, could exhibit interesting catalytic properties.

Currently, there are no published studies detailing specific catalytic cycles or proposed mechanisms involving Niobium(III) bromide ethylene glycol. However, drawing parallels from other niobium-catalyzed reactions, one could envision a cycle where the niobium center coordinates to a carbonyl group, activating it towards nucleophilic attack. The bromide and ethylene glycol ligands would be expected to influence the steric and electronic environment of the niobium center, potentially tuning its catalytic activity and selectivity.

The nature of the ligands coordinated to a metal center is a critical determinant of its catalytic performance. For this compound, the ethylene glycol ligand, a bidentate diol, could chelate to the niobium center, creating a stable complex. The bromide ligands are labile and could be displaced by substrates or other ligands during a catalytic cycle. The interplay between the chelating glycol and the labile bromides could offer unique control over the catalyst's reactivity and selectivity. Research into the synthesis of analogous niobium complexes with different diol and halide ligands would be necessary to systematically investigate these effects.

To enhance recyclability and ease of separation, homogeneous catalysts are often heterogenized by anchoring them to solid supports. Niobium oxides (Nb2O5) have been successfully employed as solid acid catalysts and as supports for other catalytically active metals. If this compound were found to be a potent catalyst, strategies to immobilize it on supports like silica, alumina, or carbon nanotubes could be explored. The ethylene glycol ligand, with its hydroxyl groups, could potentially serve as an anchor point for covalent attachment to a support material.

Advanced Materials Precursors

Organometallic and coordination complexes are frequently used as precursors for the synthesis of advanced materials, such as nanomaterials and thin films. The properties of the final material are often dictated by the chemical composition and structure of the precursor.

Niobium oxide (Nb2O5) nanomaterials are of significant interest for applications in catalysis, energy storage, and electronics. Various niobium precursors, including niobium alkoxides and halides, have been utilized in sol-gel and hydrothermal methods to produce Nb2O5 nanoparticles with controlled size and morphology.

There are no specific reports on the use of this compound for this purpose. However, its composition suggests it could be a viable single-source precursor. The presence of both niobium and oxygen in the ethylene glycol ligand could facilitate the formation of niobium oxide upon controlled thermal decomposition (calcination). The bromide content would need to be carefully managed, as residual halides can be detrimental to the properties of the final oxide material.

Hypothetical Synthesis of Nb2O5 Nanoparticles:

PrecursorSolventMethodPotential Outcome
This compoundEthanol/WaterSol-GelFormation of a niobium oxo-hydroxide gel, followed by calcination to yield Nb2O5 nanoparticles.
This compoundWaterHydrothermalDirect synthesis of crystalline Nb2O5 nanoparticles under elevated temperature and pressure.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing high-quality thin films for microelectronics and coatings. The choice of precursor is critical and requires a compound with sufficient volatility and thermal stability.

The suitability of this compound as a CVD or ALD precursor is currently unknown. Its volatility would need to be assessed, which is influenced by its molecular weight and intermolecular forces. The ethylene glycol ligand might need to be modified, for instance, by using a more volatile diether like dimethoxyethane (DME), which is indeed found in the catalogued complex "this compound dimethyl ether complex". The thermal decomposition pathway of the complex would also need to be studied to ensure the deposition of pure niobium or niobium oxide films without significant carbon or bromine incorporation.

Concluding Remarks

The scientific community currently lacks the foundational research to fully assess the potential of this compound. The existing knowledge of related niobium chemistry strongly suggests that this compound could be a valuable precursor for catalytic systems and advanced materials. Future research should focus on establishing reliable synthetic routes to this complex, thoroughly characterizing its structure and properties, and systematically evaluating its performance in the potential applications outlined above. Such studies would not only fill a significant gap in the literature but could also lead to the development of novel and efficient chemical technologies.

Fundamental Studies in Inorganic and Organometallic Chemistry

Detailed research dedicated to the fundamental studies of this compound is not prominently available in the reviewed scientific literature. The potential applications outlined below are hypothetical and extrapolated from the known chemistry of related Niobium(III) complexes, such as Niobium(III) chloride dimethoxyethane (NbCl₃(DME)). wikipedia.org

Exploring Structure-Reactivity Relationships

The exploration of structure-reactivity relationships for this compound would be a critical area of fundamental research. As a d² metal center, the Niobium(III) ion in this complex would likely exhibit interesting coordination chemistry and reactivity patterns influenced by the interplay of the bromide and ethylene glycol ligands. nih.gov

The ethylene glycol ligand, acting as a bidentate chelating diol, would be expected to form a stable five-membered ring with the niobium center. The nature of the Nb-O bonds, whether they are purely sigma-donating or involve some degree of π-interaction, would significantly influence the electron density at the metal center. This, in turn, would dictate the complex's reactivity towards various substrates. The bromide ligands, being good leaving groups, could facilitate substitution reactions.

A systematic study would involve synthesizing a series of related complexes, perhaps by varying the glycol or ancillary ligands, and correlating structural changes (e.g., bond lengths, bond angles) with reactivity metrics (e.g., reaction rates, product distributions). For instance, comparing the reactivity of the ethylene glycol complex with that of a propylene (B89431) glycol analogue could reveal steric and electronic effects on reaction outcomes. nih.govnih.govacs.org

Table 1: Hypothetical Structural Data for Niobium(III) Complexes

Compound Nb-O Bond Length (Å) Nb-Br Bond Length (Å) O-Nb-O Angle (°)
NbBr₃(ethylene glycol) Data not available Data not available Data not available

Development of New Synthetic Methodologies

Low-valent niobium reagents, particularly NbCl₃(DME), are known to be effective in promoting reductive coupling reactions in organic synthesis. wikipedia.org By analogy, this compound could potentially be developed as a reagent for new synthetic methodologies. Its distinct ligand set—bromide instead of chloride and a chelating diol—might offer different solubility, stability, and reactivity profiles compared to existing reagents.

Potential applications could include:

Pinacol-type couplings: The reductive coupling of aldehydes and ketones to form 1,2-diols. The ethylene glycol ligand might influence the stereoselectivity of such reactions.

Reductive coupling of imines and carbonyls: To synthesize amino alcohols, a key functional group in many biologically relevant molecules.

Alkyne cyclotrimerization: Low-valent early transition metals are known to catalyze the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) derivatives. The specific ligand environment of the this compound complex could modulate the efficiency and regioselectivity of this transformation.

Research in this area would focus on establishing the scope and limitations of the reagent, optimizing reaction conditions, and understanding the reaction mechanism.

Contributions to Ligand Field Theory and Bonding Models

The study of this compound could provide valuable insights into ligand field theory (LFT) and bonding models for second-row transition metals. Niobium(III) is a d² ion, and its complexes are often paramagnetic. The electronic structure of such a complex is sensitive to the geometry and nature of the surrounding ligands. researchgate.netacs.orgnih.govresearchgate.net

The ethylene glycol ligand, with its two oxygen donor atoms, would be classified as a hard, π-donating ligand. The bromide ions are also π-donors. In an octahedral or distorted octahedral field, these ligands would split the d-orbitals of the niobium center into t₂g and e_g sets. The magnitude of this splitting (Δo) and the resulting electronic spectrum would provide direct experimental data for understanding the ligand field strength of the coordinated ethylene glycol and for refining parameters in computational bonding models.

Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy would be key techniques to probe the electronic ground state and the distribution of the two d-electrons. Comparing the experimental data with theoretical calculations (e.g., DFT) could help to elucidate the nature of the metal-ligand bonding, including the extent of covalent character and the contribution of π-interactions. acs.org This would contribute to a more nuanced understanding of bonding in medium-valent early transition metal complexes.

Table 2: Compound Names Mentioned

Compound Name
This compound
This compound dimethyl ether complex
Niobium(III) chloride dimethoxyethane
Niobium(V) bromide
Niobium(III) bromide
Niobium(III) chloride
Ethylene glycol

Future Research Directions and Outlook

Exploration of New Synthetic Routes for Analogous Complexes

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes for niobium(III) bromide ethylene (B1197577) glycol and analogous complexes. While traditional methods have been successful, there is a continuous drive to explore alternative precursors, solvent systems, and reaction conditions to enhance yield, purity, and reduce waste.

Key areas of exploration may include:

Microwave-assisted and Sonochemical Synthesis: These techniques can potentially reduce reaction times and improve energy efficiency compared to conventional heating methods.

Mechanochemical Synthesis: Solid-state reactions induced by mechanical force could offer a solvent-free route to niobium(III) complexes, minimizing volatile organic compound (VOC) emissions.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to improved consistency and scalability of the synthesis.

Use of Novel Niobium Precursors: Investigating alternative niobium starting materials beyond the commonly used pentahalides could open up new reaction pathways and lead to complexes with unique properties. For instance, the use of lower-valent niobium precursors could simplify the reduction step often required in the synthesis of niobium(III) compounds.

Researchers are also expected to explore the synthesis of a wider range of analogous complexes by varying the diol or polyol ligand. This could lead to a family of niobium(III) glycolate (B3277807) complexes with tunable electronic and steric properties.

In-depth Mechanistic Investigations Using Advanced Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of niobium(III) bromide ethylene glycol is crucial for optimizing its synthesis and designing new applications. Future research will necessitate the use of advanced analytical and spectroscopic techniques to elucidate these mechanisms.

Advanced techniques that are expected to play a pivotal role include:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in the reaction mixture, offering insights into reaction intermediates and transition states.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state and local coordination environment of the niobium center.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways, calculating thermodynamic parameters, and predicting the structures of intermediates and products. acs.org These theoretical studies can complement experimental findings and guide the design of new experiments.

By combining these advanced techniques, researchers can gain a comprehensive understanding of the factors that control the formation, stability, and reactivity of this compound.

Rational Design of this compound Derivatives for Specific Applications

The ability to rationally design derivatives of this compound with tailored properties is a key objective for future research. This involves modifying the ligand environment around the niobium center to fine-tune its electronic, steric, and catalytic properties for specific applications. For instance, the functionalization of related nanoparticles with polyethylene (B3416737) glycol (PEG) has been shown to enhance colloidal stability for biomedical applications. mdpi.com

Potential strategies for rational design include:

Ligand Modification: Introducing functional groups onto the ethylene glycol backbone can alter the solubility, reactivity, and catalytic activity of the complex. For example, attaching chiral auxiliaries could lead to the development of asymmetric catalysts.

Ancillary Ligands: The introduction of other ligands into the coordination sphere of the niobium ion can significantly impact its properties. This approach has been used in the synthesis of (arylimido)niobium(V) complexes containing phenoxide and ketimide ligands. acs.org

Formation of Heterometallic Complexes: Incorporating other metal centers into the complex could lead to synergistic effects and novel catalytic or material properties.

The rational design of these derivatives will be guided by a combination of experimental screening and computational modeling, allowing for a more targeted and efficient discovery process. The development of porous poly(ethylene glycol) films for DNA immobilization demonstrates the potential of rationally designed PEG-based materials. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of niobium compounds is no exception. acs.orgacs.org These powerful computational tools can accelerate the discovery and optimization of new materials and reactions by identifying complex patterns in large datasets. acs.org

In the context of this compound, ML and AI can be applied to:

Predict Reaction Outcomes: ML models can be trained on existing experimental data to predict the yield, selectivity, and reaction conditions for the synthesis of niobium complexes. rsc.org

Discover New Catalysts: AI algorithms can screen virtual libraries of potential niobium complexes to identify promising candidates for specific catalytic applications.

Elucidate Structure-Property Relationships: By analyzing large datasets of experimental and computational data, ML can help to uncover the complex relationships between the structure of a niobium complex and its observed properties. acs.org

Automate Experimentation: The combination of AI with robotic systems can enable high-throughput screening of reaction conditions and catalysts, significantly accelerating the pace of research.

The development of predictive models in chemistry is a rapidly growing field that holds immense promise for the future of niobium chemistry research. rsc.org The use of AI to model toxicity and drug-biomolecule interactions is already being explored in other areas of chemistry. acs.org

Environmental and Sustainability Considerations in Niobium Chemistry Research

As with all areas of chemical research, environmental and sustainability considerations are of paramount importance in the future of niobium chemistry. While niobium itself is considered to have a relatively low environmental impact compared to some other metals, the mining and processing of niobium ores can have negative environmental consequences, including habitat disruption and greenhouse gas emissions. glchemist.comutwente.nl

Future research in niobium chemistry should prioritize the following sustainability goals:

Development of Greener Synthetic Methods: This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs of niobium-based processes will help to identify environmental hotspots and guide the development of more sustainable technologies. Studies have shown that the primary production stage of niobium consumes a significant amount of energy and contributes heavily to greenhouse gas emissions. researchgate.netmdpi.com

Exploration of Niobium in Green Applications: Niobium is being explored for its role in developing next-generation batteries, which could contribute to a more sustainable energy future. faraday.ac.uk

By integrating principles of green chemistry and sustainability into all aspects of research, the niobium chemistry community can contribute to the development of a more environmentally responsible chemical industry. The push towards a circular economy for critical raw materials like niobium is a key aspect of these efforts. utwente.nl

Q & A

Basic: What are the established synthesis protocols for niobium(III) bromide ethylene glycol complexes, and how do reaction parameters affect product yield?

Methodological Answer:
this compound complexes are typically synthesized via sol-gel or hydrothermal routes. For example, the Pechini method involves dissolving niobium precursors (e.g., niobium oxalate) in citric acid, followed by ethylene glycol addition to promote esterification at 80–100°C . Key parameters include:

  • pH control : Adjusting to pH 9–10 ensures complete precipitation of hydrated niobium oxide precursors .
  • Temperature : Esterification at 80–100°C optimizes polymer formation, while calcination at 400–900°C removes organic residues and stabilizes crystalline phases .
  • Molar ratios : Excess ethylene glycol (e.g., 2:1 glycol-to-metal ratio) enhances chelation and reduces side reactions .

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